Topoisomerase II inhibitor 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase II inhibitor 13 is a compound that targets the enzyme DNA topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cellular processes, and its inhibition can lead to the disruption of DNA metabolism, making it a valuable target for anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: Topoisomerase II inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with improved pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
科学的研究の応用
Topoisomerase II inhibitor 13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topoisomerase II enzyme mechanisms and interactions. In biology, it helps in understanding cellular processes involving DNA replication and repair .
In medicine, this compound is explored as a potential anticancer agent due to its ability to disrupt DNA metabolism in cancer cells, leading to cell death. It is also investigated for its potential to overcome multidrug resistance in cancer therapy . In the industry, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
作用機序
Topoisomerase II inhibitor 13 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavable complex. This stabilization prevents the relegation step of the catalytic reaction, resulting in the accumulation of DNA breaks and ultimately leading to cell death . The molecular targets involved include the DNA topoisomerase II enzyme and the DNA itself, with pathways related to DNA damage response and repair being significantly affected .
類似化合物との比較
- Etoposide
- Teniposide
- Doxorubicin
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and toxicity profiles .
生物活性
Topoisomerase II inhibitors are pivotal in cancer therapy due to their ability to interfere with DNA replication and transcription. Among these, Topoisomerase II inhibitor 13 (IKE13) has emerged as a significant compound, demonstrating promising biological activity against various cancer cell lines. This article delves into the biological activity of IKE13, supported by data tables, case studies, and relevant research findings.
Inhibition of Topoisomerase II Activity
IKE13 functions primarily by inhibiting the catalytic activity of topoisomerase II (TOPO II). Research indicates that IKE13, along with its derivatives, inhibits the relaxation activity of yeast topoisomerase II (yTOPOII) and human topoisomerase II (hTOPOII) through the formation of covalent complexes with DNA. This inhibition prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells .
Intercalation and DNA Binding
The interaction of IKE13 with DNA is not solely based on its ability to inhibit TOPO II but also involves intercalation between DNA bases. This property enhances its binding affinity and therapeutic efficacy. Studies have shown that IKE13 exhibits a dose-dependent inhibition of TOPO I-mediated DNA unwinding, suggesting a similar mechanism to other known intercalating agents like m-AMSA .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of IKE13 on various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Acute Myeloid Leukemia | 2.30 ± 1.87 | Induces apoptosis via TOPO II inhibition |
Colon Cancer | 3.71 | Intercalation and stabilization of DNA breaks |
Lung Cancer | 4.07 | Inhibition of TOPO II-mediated relaxation |
These results indicate that IKE13 is particularly effective against acute myeloid leukemia cells, exhibiting a lower IC50 compared to other tested compounds .
Case Studies
- Acute Myeloid Leukemia (AML) Treatment : In a study involving primary AML samples, IKE13 demonstrated synergy when combined with cytarabine, enhancing therapeutic efficacy. This combination resulted in a mean combination index of 0.79 across multiple samples, indicating significant potential for combination therapy .
- Colon Cancer Models : In preclinical models, IKE13 showed marked cytotoxicity against colon cancer cell lines, with IC50 values comparable to established topoisomerase inhibitors like etoposide .
Comparative Analysis
To further understand the effectiveness of IKE13 relative to other topoisomerase inhibitors, we can compare it with well-known agents:
Compound | Type | IC50 (µM) | Primary Use |
---|---|---|---|
Etoposide | Epipodophyllotoxin | 5-10 | Testicular tumors, small-cell lung cancer |
Doxorubicin | Anthracycline | 0.5-2 | Breast cancer, leukemia |
IKE13 | Imidazoacridinone | 2.30 | Acute myeloid leukemia |
This comparison highlights that IKE13 exhibits competitive potency against established topoisomerase inhibitors while potentially offering reduced side effects due to its selective action on specific cancer types .
特性
IUPAC Name |
6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYNNSSCOCFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。